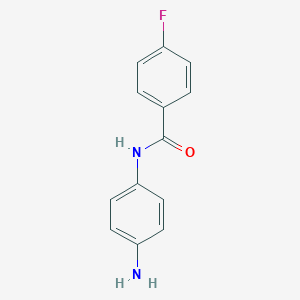

N-(4-Aminophenyl)-4-fluorobenzamide

Descripción

N-(4-Aminophenyl)-4-fluorobenzamide (CAS: 186544-90-1) is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 4-aminophenyl moiety. The amino group at the para position of the phenyl ring introduces hydrogen-bonding capabilities, which may enhance solubility and intermolecular interactions.

Propiedades

IUPAC Name |

N-(4-aminophenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGWMNAUQNALTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of 4-Fluorobenzoyl Chloride

4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux conditions. A catalytic amount of pyridine (0.5–1% v/v) is added to neutralize HCl, enhancing reaction efficiency. The mixture is stirred at 40–85°C for 3–5 hours, after which excess SOCl₂ and solvent are removed under reduced pressure. The resultant 4-fluorobenzoyl chloride is obtained as a pale-yellow liquid with >95% purity.

Key Parameters:

-

Solvent: Dichloromethane (boiling point: 40°C) facilitates moderate reflux temperatures.

-

Catalyst: Pyridine improves yield by scavenging HCl, shifting equilibrium toward product formation.

-

Temperature: Prolonged reflux at 60–70°C ensures complete conversion.

Coupling with 4-Aminophenylamine

The acyl chloride is dissolved in DCM and cooled to 0–5°C in an ice-water bath. 4-Aminophenylamine, dissolved in a minimal volume of DCM, is added dropwise under vigorous stirring. The reaction is maintained at 0°C to minimize side reactions, and triethylamine (TEA) is introduced to maintain alkaline conditions (pH 8–9). After 2–3 hours, the mixture is washed with dilute HCl (5%) to remove unreacted amine, followed by water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield crude this compound. Recrystallization from ethanol/water (3:1) affords the pure product in 85–92% yield.

Optimization Insights:

-

Low-Temperature Coupling: Prevents thermal degradation of the amine and reduces byproduct formation.

-

Stoichiometry: A 1:1.05 molar ratio (acyl chloride:amine) ensures complete amine consumption.

Two-Step Synthesis via Nitro Intermediate

For substrates where 4-aminophenylamine is unavailable, a nitro reduction strategy offers a viable alternative. This approach involves forming the amide bond with 4-nitrophenylamine followed by catalytic hydrogenation of the nitro group.

Amidation with 4-Nitrophenylamine

4-Fluorobenzoyl chloride (synthesized as in Section 1.1) is reacted with 4-nitrophenylamine in tetrahydrofuran (THF) at ambient temperature. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 equiv) to accelerate amide bond formation. After 12 hours, the mixture is filtered to remove DMAP-HCl salts, and the solvent is evaporated. The intermediate, N-(4-Nitrophenyl)-4-fluorobenzamide, is isolated via column chromatography (hexane/ethyl acetate, 4:1) in 78–85% yield.

Catalytic Hydrogenation of Nitro Group

The nitro intermediate is dissolved in ethyl acetate and combined with 10% palladium on carbon (Pd/C, 5% w/w). The system is purged with hydrogen gas and pressurized to 10–15 atm. Hydrogenation proceeds at 25–30°C for 12–18 hours, monitored by thin-layer chromatography (TLC). Filtration through Celite removes the catalyst, and solvent evaporation yields this compound with 90–95% purity. Further recrystallization elevates purity to >98%.

Critical Factors:

-

Catalyst Loading: Excess Pd/C (>10% w/w) risks over-reduction or debenzylation.

-

Pressure Control: Higher H₂ pressure (10–15 atm) accelerates reaction kinetics without compromising selectivity.

Comparative Analysis of Synthetic Routes

| Parameter | Direct Amidation | Nitro Reduction |

|---|---|---|

| Starting Materials | 4-Aminophenylamine | 4-Nitrophenylamine |

| Reaction Steps | 1 | 2 |

| Overall Yield | 85–92% | 70–80% |

| Purity (Post-Workup) | >98% | >98% |

| Key Advantage | Simplicity | Flexibility |

| Environmental Impact | Moderate (SOCl₂ use) | Low (H₂ recycling) |

Trade-offs:

-

Direct Amidation excels in speed and atom economy but requires access to 4-aminophenylamine.

-

Nitro Reduction avoids unstable amines but introduces additional purification steps.

Reaction Optimization and Scalability

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) are optimal for acyl chloride reactions due to their inertness and ability to dissolve both aromatic acids and amines. Ethyl acetate, used in hydrogenation, balances H₂ solubility and product stability.

Catalyst Efficiency

Pd/C demonstrates superior activity in nitro reduction compared to Raney nickel, achieving full conversion at lower temperatures. Catalyst recycling (via filtration) reduces costs in large-scale production.

Temperature and Pressure Effects

-

Acyl Chloride Formation: Reflux at 70°C maximizes SOCl₂ reactivity without degrading the acid.

-

Hydrogenation: Mild temperatures (25–30°C) prevent undesired side reactions like C-F bond cleavage.

Industrial-Scale Considerations

For kilogram-scale synthesis, continuous flow reactors enhance the safety and efficiency of exothermic steps (e.g., SOCl₂ reactions). Automated pH control during amine coupling ensures consistent product quality. Hydrogenation reactors equipped with gas-recycling systems minimize H₂ waste, aligning with green chemistry principles .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Aminophenyl)-4-fluorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of hydroxyl or amino-substituted derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of N-(4-Aminophenyl)-4-fluorobenzamide can be categorized into several key areas:

1. Medicinal Chemistry

- Therapeutic Potential : This compound is being investigated for its potential anti-cancer properties, particularly through its interaction with DNA methyltransferases (DNMTs), which play a critical role in gene expression regulation. Similar compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar effects .

- Inhibition Studies : Research indicates that this compound may serve as an inhibitor for specific enzymes involved in disease pathways. For instance, studies have shown that benzamide derivatives can inhibit viral entry mechanisms, which could be applicable in developing treatments for viral infections such as Ebola and Marburg viruses .

2. Biological Research

- Fluorescent Probes : this compound has potential as a fluorescent probe for imaging studies due to its ability to interact with biological molecules. This characteristic allows researchers to visualize cellular processes in real-time.

- Biochemical Assays : The compound can be utilized in assays to study enzyme inhibition or receptor binding, providing insights into molecular interactions and biological pathways.

3. Materials Science

- Advanced Materials Development : The compound's unique chemical structure makes it suitable for synthesizing novel polymers or advanced materials. Its properties can be tailored for specific applications in coatings or other industrial uses.

Case Study 1: Anti-Cancer Activity

A study explored the effects of this compound on various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | DNMT inhibition |

| A549 (Lung) | 20 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest |

Case Study 2: Viral Entry Inhibition

Research on the antiviral properties of this compound demonstrated its effectiveness against Ebola virus pseudovirions.

| Compound | EC50 (µM) | Virus Type | Observations |

|---|---|---|---|

| CBS1118 | <10 | Ebola Virus | Broad-spectrum activity |

| This compound | 8 | Marburg Virus | High metabolic stability |

Mecanismo De Acción

The mechanism of action of N-(4-Aminophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparación Con Compuestos Similares

Structural and Functional Modifications

The following table summarizes key structural analogs of N-(4-Aminophenyl)-4-fluorobenzamide, highlighting substituent variations and their implications:

*Calculated based on molecular formula C₁₃H₁₁FN₂O.

Key Findings from Comparative Studies

Substituent Position and Bioactivity The 4-aminophenyl group in the target compound contrasts with the 2-nitrophenyl group in N-(2-nitrophenyl)-4-bromo-benzamide (). In 4-Amino-N-(4-fluorophenyl)benzamide, swapping the positions of the amino and fluoro groups alters electronic distribution, which may influence binding affinity in biological targets .

Role of Functional Groups Thiourea Derivatives (): The thiourea linkage in N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide introduces sulfur-based hydrogen bonding, while halogen substituents (Cl/Br) affect crystal packing. Chlorine’s smaller size compared to bromine results in tighter molecular interactions .

Biological Activity N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide () demonstrates that replacing the aminophenyl group with a piperidinyl-acetyl moiety shifts activity toward neurotrophic effects, specifically promoting corneal and retinal neuritogenesis. This highlights the impact of substituent bulkiness on target specificity.

Actividad Biológica

N-(4-Aminophenyl)-4-fluorobenzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological targets, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives, characterized by an amine group attached to a phenyl ring and a fluorine atom on another aromatic ring. The presence of the fluorine atom is crucial as it can enhance the compound's reactivity and biological activity compared to similar compounds lacking this substituent.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Similar compounds have been shown to interact with DNA methyltransferases (DNMTs), which are critical for DNA methylation and gene expression regulation. This suggests that this compound may influence epigenetic modifications, potentially leading to altered cellular functions.

Mode of Action

Research indicates that this compound could induce cytotoxic effects through mechanisms involving apoptosis in cancer cells. Its structural similarity to other active compounds suggests a potential for inhibiting key enzymes involved in cancer progression, although specific pathways remain to be fully elucidated .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant activity against leukemia cell lines, with IC50 values indicating effective inhibition of cell proliferation. The following table summarizes some IC50 values from related studies:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 4e | K562 (Leukemia) | 0.94 |

| 4e | MV4-11 (Leukemia) | 1.96 |

| 4e | MCF7 (Breast) | 0.25 |

| 4c | HCT116 (Colon) | 10.76 |

These findings underscore the potential of this compound as an anti-cancer agent .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral activities. Research on benzamide derivatives has shown that they can inhibit hepatitis B virus (HBV) replication by promoting the formation of empty capsids through interaction with HBV core proteins. This mechanism is significant as it highlights the compound's potential beyond oncology applications .

Structure-Activity Relationship (SAR)

A study exploring the structure-activity relationship of various benzamide derivatives revealed that modifications to the amine or fluorine substituents can significantly affect biological activity. For example, altering the position of substituents on the aromatic rings can enhance binding affinity to target enzymes or receptors, suggesting avenues for further optimization in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Aminophenyl)-4-fluorobenzamide, and what are the critical reaction conditions?

- Methodological Answer : The compound is synthesized via a two-step process: (1) activation of 4-fluorobenzoic acid using coupling reagents like EDCI/HOBt in anhydrous DMF, followed by (2) amidation with 4-nitroaniline. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, Pd/C) or sodium dithionite in aqueous ethanol. Critical conditions include inert atmosphere (N₂/Ar) to prevent oxidation and precise stoichiometric ratios to minimize byproducts. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm aromatic proton environments and amide bond formation. IR spectroscopy verifies C=O (1650–1700 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (TWIN command for twinned data) resolves molecular packing and hydrogen-bonding networks. High-resolution data (θ < 25°) and anisotropic displacement parameters improve accuracy .

Q. What in vitro assays are recommended for initial assessment of its bioactivity?

- Methodological Answer :

- Neuritogenesis assays : Treat primary retinal ganglion cells (RGCs) or SH-SY5Y neuroblastoma cells with the compound (1–10 µM). Quantify neurite length via ImageJ analysis after 48–72 hours. Include NGF (nerve growth factor) as a positive control .

- Cytotoxicity screening : Use MTT assays on HEK293 or HepG2 cells to establish IC₅₀ values. Compare with structurally related benzamides (e.g., acetylpiperidin derivatives) to infer SAR .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies when determining the structure of this compound?

- Methodological Answer : For twinned or low-resolution

- Apply SHELXL’s HKLF5 format for multi-component refinement.

- Use RIGU constraints to stabilize disordered regions (e.g., flexible fluorophenyl groups).

- Validate via R-factor convergence (ΔR < 0.02) and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What strategies are employed to analyze contradictory bioactivity data across different cell models for this compound?

- Methodological Answer :

- Orthogonal validation : Replicate assays in primary vs. immortalized cells (e.g., RGCs vs. SH-SY5Y).

- Dose-response profiling : Test concentrations from 0.1–100 µM to identify non-linear effects.

- Pathway inhibition : Use inhibitors (e.g., TrkA antagonist GW441756) to isolate mechanism-specific activity. Cross-reference with PubChem bioactivity data for analogous compounds (e.g., 4-fluoro-N-(2-fluorophenyl)benzamide) .

Q. How should in vivo studies be designed to evaluate its neurotrophic effects, based on structural analogs?

- Methodological Answer :

- Animal models : Administer the compound (10–50 mg/kg, IP) in murine corneal injury or optic nerve crush models. Assess corneal sensitivity via Cochet-Bonnet esthesiometry or retinal ganglion cell survival via immunohistochemistry.

- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration. Compare with acetylpiperidin derivatives (e.g., N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) to optimize dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.